molecular formula C11H9BrN2O3S B5042436 5-[(5-bromothiophen-2-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-[(5-bromothiophen-2-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5042436
M. Wt: 329.17 g/mol
InChI Key: BKCCWQPMNDLTHX-UHFFFAOYSA-N
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Description

5-[(5-bromothiophen-2-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromothiophene moiety attached to a pyrimidine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-bromothiophen-2-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromothiophene-2-carbaldehyde and 1,3-dimethylbarbituric acid.

    Condensation Reaction: The 5-bromothiophene-2-carbaldehyde is reacted with 1,3-dimethylbarbituric acid in the presence of a suitable base, such as piperidine, under reflux conditions. This results in the formation of the desired product through a condensation reaction.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(5-bromothiophen-2-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states and functional groups.

Mechanism of Action

The mechanism of action of 5-[(5-bromothiophen-2-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[(5-bromothiophen-2-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its unique combination of a bromothiophene moiety and a pyrimidine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-[(5-bromothiophen-2-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3S/c1-13-9(15)7(10(16)14(2)11(13)17)5-6-3-4-8(12)18-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCCWQPMNDLTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(S2)Br)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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